molecular formula C16H10ClN3O3S B2561205 N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide CAS No. 922053-79-0

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide

Cat. No.: B2561205
CAS No.: 922053-79-0
M. Wt: 359.78
InChI Key: MZTNJGNGPDFZDE-UHFFFAOYSA-N
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Description

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a benzofuran, oxadiazole, and thiophene ring, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran and thiophene intermediates, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the acylation of the oxadiazole intermediate with the appropriate acyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzofuran and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties, used in oral care products.

    Domiphen bromide: Another antimicrobial agent, structurally similar to cetylpyridinium chloride.

    Bis(2-ethylhexyl) terephthalate: A plasticizer with applications in polymer production.

Uniqueness

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide stands out due to its multi-functional structure, which imparts a wide range of chemical reactivity and potential biological activities. Unlike simpler compounds, its combination of benzofuran, oxadiazole, and thiophene rings allows for diverse applications in various scientific fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O3S/c17-13-6-5-10(24-13)8-14(21)18-16-20-19-15(23-16)12-7-9-3-1-2-4-11(9)22-12/h1-7H,8H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTNJGNGPDFZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)CC4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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